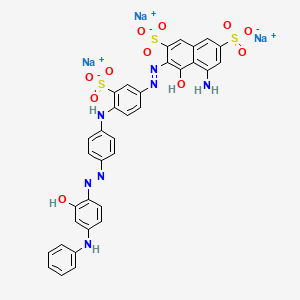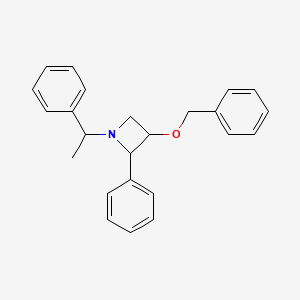
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is a complex organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and a 1-phenylethyl group attached to the azetidine ring. Azetidines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific conditions.
Introduction of Substituents: The benzyloxy, phenyl, and 1-phenylethyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via nucleophilic substitution using benzyl alcohol and a suitable leaving group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Benzyl alcohol, alkyl halides, and appropriate bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylazetidine: A simpler azetidine derivative with a phenyl group.
3-(Benzyloxy)azetidine: An azetidine derivative with a benzyloxy group.
1-(1-Phenylethyl)azetidine: An azetidine derivative with a 1-phenylethyl group.
Uniqueness
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
86863-68-5 |
|---|---|
Formule moléculaire |
C24H25NO |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-phenyl-1-(1-phenylethyl)-3-phenylmethoxyazetidine |
InChI |
InChI=1S/C24H25NO/c1-19(21-13-7-3-8-14-21)25-17-23(24(25)22-15-9-4-10-16-22)26-18-20-11-5-2-6-12-20/h2-16,19,23-24H,17-18H2,1H3 |
Clé InChI |
ISEVRYWJXBOBHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(C2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



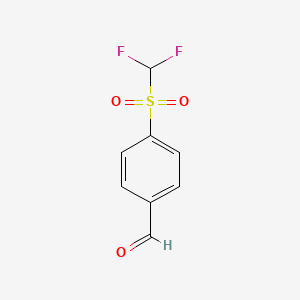
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
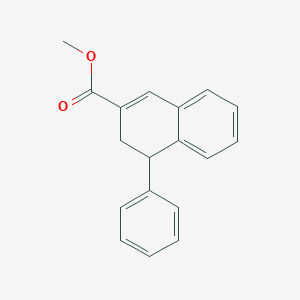
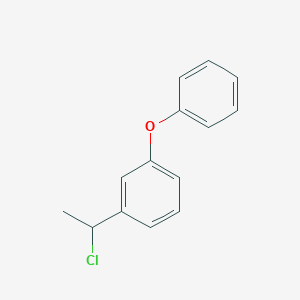
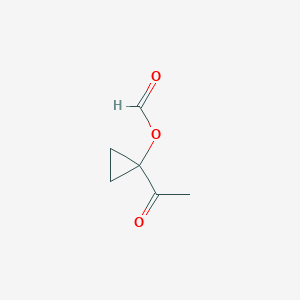
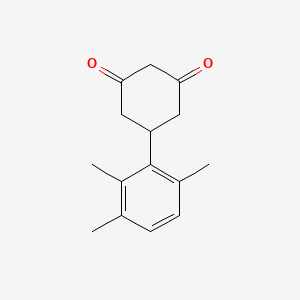
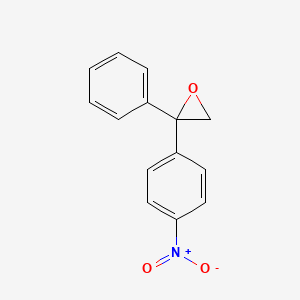
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

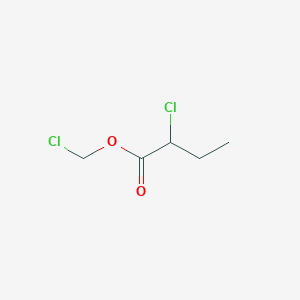
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
